molecular formula C22H32Cl4N2O B608635 (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate CAS No. 856681-05-5

(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate

カタログ番号: B608635
CAS番号: 856681-05-5
分子量: 482.3 g/mol
InChIキー: WRZCAWKMTLRWPR-VSODYHHCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate, also known as Lorcaserin hydrochloride hemihydrate (CAS 856681-05-5), is a selective serotonin 5-HT2C receptor agonist. It is clinically used for weight management due to its appetite-suppressing effects . The compound exists as a white or off-white crystalline powder with a molecular formula of C11H14ClN·HCl·0.5H2O and a molecular weight of 241.16 g/mol (free base: 195.69 g/mol) . Its chiral (R)-configuration is critical for receptor specificity, distinguishing it from racemic or (S)-enantiomers .

特性

IUPAC Name

(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H14ClN.2ClH.H2O/c2*1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;;;/h2*2-3,6,8,13H,4-5,7H2,1H3;2*1H;1H2/t2*8-;;;/m00.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZCAWKMTLRWPR-VSODYHHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC2=C1C=C(C=C2)Cl.CC1CNCCC2=C1C=C(C=C2)Cl.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCC2=C1C=C(C=C2)Cl.C[C@H]1CNCCC2=C1C=C(C=C2)Cl.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856681-05-5
Record name Lorcaserin hydrochloride hemihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856681055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LORCASERIN HYDROCHLORIDE HEMIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REV26SR2B4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Cyclization and Initial Synthesis

The foundational step in synthesizing the target compound involves the cyclization of [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride using aluminum chloride (AlCl₃) as a catalyst. This reaction is conducted at elevated temperatures (125–130°C) under anhydrous conditions to form the benzazepine backbone . The exothermic nature of the reaction necessitates precise temperature control to minimize side products. Post-reaction, the crude product is extracted using a biphasic system of water and cyclohexane, achieving a yield of approximately 90% for 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine free base .

A critical quality control checkpoint involves in-process chromatography (IPC) to monitor reaction completion. Chiral HPLC analysis at this stage confirms the racemic mixture, setting the stage for subsequent enantiomeric resolution .

Chiral Resolution Using L-(+)-Tartaric Acid

To isolate the (R)-enantiomer, the racemic free base undergoes resolution with L-(+)-tartaric acid in acetone-water mixtures. The process involves:

  • Dissolving the free base in acetone at 40–55°C.

  • Adding L-(+)-tartaric acid to precipitate the diastereomeric salt.

  • Cooling the mixture to −5–10°C to enhance crystallization .

This step achieves an enantiomeric excess (ee) of ≥98.5%, as verified by chiral HPLC . The tartrate salt is then subjected to alkaline hydrolysis using 30% aqueous NaOH, regenerating the (R)-enantiomer free base with minimal racemization .

Purification and Solvent Optimization

Post-resolution, the free base is purified via solvent extraction and distillation. Key steps include:

  • Cyclohexane Extraction : Removes residual salts and byproducts, yielding a purity of >99% .

  • Vacuum Distillation : Eliminates low-boiling solvents, concentrating the product under reduced pressure (46–153 torr) .

Ethyl acetate is employed for final dissolution, with Karl Fischer analysis ensuring water content ≤0.8% to prevent hydrate formation prematurely .

Crystallization of Hydrochloride Hemihydrate

The hydrochloride salt is formed by treating the free base with gaseous HCl in ethyl acetate. Crystallization under controlled conditions yields the hemihydrate form:

  • Solvent System : Ethyl acetate with 0.6% water by weight .

  • Temperature : Gradual cooling from 45°C to 20°C .

  • Atmosphere : Nitrogen to prevent oxidation .

The crystalline product exhibits an achiral purity of ≥99.0% and chiral purity of ≥99.0% ee, confirmed by X-ray diffraction and thermal analysis .

Analytical and Process Validation

Table 1: Key Process Parameters and Outcomes

StepConditionsPurity/YieldSource
Cyclization125–130°C, AlCl₃90% free base
Chiral ResolutionL-(+)-tartaric acid, 40–55°C≥98.5% ee
Hydrochloride FormationHCl gas, ethyl acetate, 0.6% H₂O≥99.0% achiral
Crystallization20°C, N₂ atmosphereHemihydrate form

Table 2: Solvent and Temperature Optimization

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature125–130°CMinimizes side reactions
Tartaric Acid Contact40–55°CMaximizes diastereomer precipitation
Crystallization H₂O0.2–1.0%Ensures hemihydrate stability

Comparative Analysis of Industrial Methods

The AlCl₃-mediated cyclization (US8501935B2) remains the industrial standard due to its scalability and yield consistency . Alternative approaches, such as enzymatic resolution (as seen in analogous benzodiazepine syntheses), offer theoretical advantages in enantioselectivity but face challenges in catalyst cost and substrate specificity . Recent patents (e.g., WO2015170346A1) emphasize solvent recycling and waste reduction, though detailed methodologies remain proprietary .

化学反応の分析

Table 1: Critical Reaction Parameters

StepConditionsOutcome/Purity
Cyclization125–130°C in AlCl₃ Forms benzazepine backbone (35–40% enantiomeric purity)
Tartaric Acid Resolution40–55°C in acetone Enantiomeric excess ≥98.5%
HCl Salt FormationHCl gas in ethyl acetate (0.6% water content) Achiral purity ≈100%, Chiral purity ≥99.0% ee
Hemihydrate CrystallizationEthyl acetate, 45–60°C dissolving; -5–10°C cooling Crystalline solid with 0.2–2% water content

Enantiomeric Purification

  • Resolution Agent : L-(+)-Tartaric acid in acetone achieves ≥98.5% enantiomeric excess via selective salt precipitation .

  • Solvent System : Acetone-water mixtures (40–45°C) enable phase separation, removing impurities .

  • Volume Efficiency : 5.68 L per kg starting material, yielding 46.7 g product per liter .

Table 2: Polymorphic Forms and Conditions

FormPreparation MethodWater ActivityKey Characteristics
IIISlurrying Form IV in solvent with H₂O activity >0.10 0.10–0.20Hemihydrate, stable crystalline structure
IVSMPT from Forms I/II under anhydrous conditions <0.10Anhydrous polymorph
  • Phase Transformation : Form IV converts to Form III via solution-mediated phase transformation (SMPT) at controlled water activities .

  • Quality Control : Karl Fischer analysis ensures ≤0.8% water in ethyl acetate solutions before crystallization .

Analytical Validation

  • HPLC Monitoring : IPC chiral HPLC verifies enantiomeric purity during synthesis .

  • Crystallization Metrics : Ethyl acetate recrystallization achieves ≥99.0% chiral purity and 100.0% achiral purity .

This synthesis route emphasizes precise temperature control, solvent selection, and water activity management to optimize yield and purity. The process has been validated for industrial scalability, with rigorous quality checks ensuring pharmaceutical-grade output .

科学的研究の応用

Treatment of Obesity

Lorcaserin was primarily developed for weight management in obese patients. It functions by activating the 5-HT2C_{2C} receptors in the hypothalamus, leading to increased satiety and reduced food intake. Clinical trials have demonstrated its efficacy in promoting weight loss and improving metabolic parameters in obese individuals .

Psychiatric Disorders

Research indicates that Lorcaserin may also have potential applications in treating psychiatric disorders associated with serotonin dysregulation. Studies involving animal models have shown that modulation of the 5-HT2C_{2C} receptor can influence mood and anxiety levels .

Neurological Disorders

The compound's role in neurological disorders is being explored, particularly its effects on cognitive function and seizure susceptibility. Animal studies suggest that Lorcaserin may help mitigate cognitive impairments associated with certain neurological conditions by modulating serotonergic pathways .

Synthesis Processes

The synthesis of (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate involves several steps:

  • Starting Materials: The synthesis typically begins with [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride.
  • Reagents: Aluminum chloride is often used as a catalyst.
  • Reaction Conditions: The reaction is conducted at temperatures ranging from 125°C to 130°C to facilitate the formation of the desired compound.
  • Purification: The product is purified through solvent extraction methods followed by distillation to achieve high purity levels for clinical use .

Clinical Trials

A pivotal study published in The New England Journal of Medicine demonstrated that patients treated with Lorcaserin experienced significant weight loss compared to those receiving a placebo over a one-year period. The study highlighted improvements in cardiovascular health markers alongside weight reduction .

Long-term Safety and Efficacy

Post-marketing surveillance studies have been conducted to assess the long-term safety profile of Lorcaserin. These studies indicate that while effective for weight management, monitoring for potential side effects such as valvulopathy is essential due to concerns raised during initial trials .

作用機序

    R-ロルカセリン: は、脳の5-HT2C受容体を選択的に活性化します。

  • この活性化は、神経伝達物質の放出を調節し、食物摂取量を減らし、満腹感を高めます。
  • 関与する分子標的および経路には、セロトニンシグナル伝達と食欲を調節する神経回路が含まれます。
  • 類似化合物との比較

    Comparison with Similar Compounds

    Structural and Functional Analogues

    The following table compares key attributes of (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate with structurally or functionally related benzazepine derivatives:

    Compound Name Molecular Formula Molecular Weight (g/mol) Therapeutic Use/Activity Key Structural Differences References
    This compound C11H14ClN·HCl·0.5H2O 241.16 Weight management (5-HT2C agonist) Chlorine at C8, methyl at N1, hydrate form
    (±)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine Hydrochloride C11H14ClN·HCl 232.15 (anhydrous) Research tool (racemic mixture) Racemic form; lacks chiral specificity
    SCH 23390 Hydrochloride C16H17ClN2O·HCl 324.84 Dopamine D1 receptor antagonist Phenyl at C5, hydroxyl at C7, methyl at C3
    (R)-2-(2’-Hydroxy-1’-phenylethyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine C18H21NO 267.37 Synthetic intermediate Hydroxy-phenylethyl substituent at C2
    8-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride C9H10BrN·HCl 264.56 Research analog Bromine substitution at C8

    Pharmacological and Physicochemical Differences

    SCH 23390, despite structural similarities (benzazepine core), acts as a dopamine D1 antagonist due to its phenyl and hydroxyl substituents .

    Solubility and Stability :

    • Lorcaserin hydrochloride hydrate has improved aqueous solubility compared to its anhydrous form, enhancing bioavailability .
    • The (±)-enantiomer’s anhydrous form (CAS 1431697-94-7) is less stable under humid conditions, necessitating storage at -20°C .

    Therapeutic Applications :

    • Lorcaserin’s 5-HT2C agonism directly targets appetite regulation, whereas SCH 23390’s D1 antagonism is used in neurological research (e.g., addiction models) .

    Q & A

    Q. Advanced Research Focus

    • Isolation : Employ preparative HPLC or flash chromatography with silica gel (eluent: dichloromethane/methanol gradients).
    • Characterization : Use high-resolution MS (HRMS) for molecular formula confirmation and 2D NMR (e.g., COSY, HSQC) for structural elucidation. For example, intermediates like 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine can be identified via carbonyl stretching bands (~1700 cm⁻¹ in FTIR) and quaternary carbon signals in ¹³C NMR .

    How can structure-activity relationship (SAR) studies be structured to evaluate modifications in the benzazepine scaffold?

    Q. Advanced Research Focus

    • Scaffold Modifications : Synthesize analogs with variations in chlorine substitution (e.g., 6-chloro vs. 8-chloro) or methyl group positioning.
    • Biological Assays : Test binding affinity to dopamine or serotonin receptors (e.g., radioligand displacement assays).
    • Computational Modeling : Perform docking studies using GPCR crystal structures (e.g., 5-HT2A) to predict steric/electronic effects. Evidence from Catalog of Rare Chemicals suggests that (R)-enantiomers often exhibit higher receptor selectivity than (S)-forms .

    What experimental approaches mitigate oxidation or degradation during long-term storage of this compound?

    Q. Advanced Research Focus

    • Packaging : Use amber glass vials under nitrogen atmosphere to limit light/oxygen exposure.
    • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) or chelating agents (e.g., EDTA) to aqueous formulations.
    • Monitoring : Perform forced degradation studies (e.g., 3% H₂O₂, 1N HCl/NaOH) to identify vulnerable functional groups. Pharmacopeial guidelines recommend testing for hydrolytic by-products (e.g., free benzoazepine derivatives) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate
    Reactant of Route 2
    (R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。